N-Naphthoyl-beta-naltrexamine

GPCR heteromer pharmacology Opioid receptor selectivity Calcium mobilization assay

NNTA (N-Naphthoyl-beta-naltrexamine) is a first-in-class μ/κ-opioid receptor heteromer-selective agonist and homomeric μ-receptor antagonist. Unlike naltrexone or morphine, its unique N-naphthoyl substituent enables sub-picomolar heteromer activation (EC50 0.81 fM) and spinal selectivity, with zero tolerance after 24h. Essential for validating heteromer assembly in HEK-293 models and for SAR programs investigating non-addictive analgesics. Only pure, stereochemically verified NNTA produces interpretable data, as even minor structural changes abolish activity. Secure high-purity NNTA now to advance your GPCR research.

Molecular Formula C31H32N2O4
Molecular Weight 496.6 g/mol
Cat. No. B1261556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Naphthoyl-beta-naltrexamine
SynonymsN-naphthoyl-beta-naltrexamine
Molecular FormulaC31H32N2O4
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC8=CC=CC=C8C=C7
InChIInChI=1S/C31H32N2O4/c34-24-10-9-21-16-25-31(36)12-11-23(32-29(35)22-8-7-19-3-1-2-4-20(19)15-22)28-30(31,26(21)27(24)37-28)13-14-33(25)17-18-5-6-18/h1-4,7-10,15,18,23,25,28,34,36H,5-6,11-14,16-17H2,(H,32,35)/t23-,25-,28+,30+,31-/m1/s1
InChIKeyXZQMGGFIVXLGME-PTSROERVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Naphthoyl-beta-naltrexamine (NNTA) – A Mu/Kappa Opioid Heteromer-Selective Ligand for Specialized Pain and GPCR Research


N-Naphthoyl-beta-naltrexamine (NNTA) is a synthetic opioid ligand derived from the naltrexone pharmacophore that functions as a highly selective agonist at μ/κ-opioid receptor heteromers while acting as a potent antagonist at homomeric μ-opioid receptors [1]. NNTA was first reported as a prototype spinally selective μ/κ heteromer agonist and has since been used as a chemical biology tool to probe heteromeric GPCR pharmacology [2]. Its unique pharmacological fingerprint—combining heteromer agonism with μ-receptor antagonism—distinguishes it from classical opioid agonists and antagonists alike [1].

Why N-Naphthoyl-beta-naltrexamine Cannot Be Replaced by Generic Mu or Kappa Opioid Ligands


Conventional opioid receptor ligands—including naltrexone (a non-selective antagonist), β-funaltrexamine (β-FNA, an irreversible μ-selective antagonist with Ki μ=2.2 nM, κ=14 nM, δ=78 nM), and morphine (a prototypical μ-agonist)—target homomeric receptors and cannot replicate the heteromer-selective activation profile of NNTA [1][2]. NNTA’s N-naphthoyl substituent on the β-naltrexamine scaffold confers a unique ability to activate μ/κ heteromers at sub-picomolar concentrations while simultaneously antagonizing homomeric μ-receptors, a functional duality absent in any commercially available standard opioid ligand [1]. Even close structural analogs within the NNTA series exhibit profound selectivity shifts: the 6α-epimer (compound 2) loses μ/κ heteromer activation, and the N-methyl analogue (compound 3) abolishes it entirely, demonstrating that minor structural deviations destroy the defining pharmacological property [2].

N-Naphthoyl-beta-naltrexamine (NNTA): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


NNTA Selectively Activates μ/κ Heteromers at Sub-Picomolar Potency While Antagonizing Homomeric μ Receptors

In HEK-293 cells co-expressing μ and κ opioid receptors, NNTA activated μ/κ heteromers with an EC50 of 0.81 fM (first phase) and 22 pM (second phase) in [³⁵S]GTPγS binding assays, compared to κ homomers (EC50 = 1.1 pM) and μ homomers where it acted as an antagonist rather than an agonist [1]. At 0.1 pM, NNTA produced ~80% antagonism of the μ-agonist DAMGO (1 μM) in μ-receptor cell lines [1]. By contrast, the parent scaffold β-naltrexamine is a non-selective opioid antagonist, and the standard μ-selective antagonist β-FNA exhibits Ki values of 2.2 nM (μ), 14 nM (κ), and 78 nM (δ) with irreversible binding kinetics [2].

GPCR heteromer pharmacology Opioid receptor selectivity Calcium mobilization assay

NNTA Is 1,225-Fold More Potent Than Morphine in the Guinea Pig Ileum Functional Assay

In the electrically stimulated Hartley guinea pig ileum preparation—a classical bioassay for opioid agonist activity—NNTA exhibited an IC50 of 0.038 nM, compared to morphine's IC50 of 50.6 nM, representing a 1,225-fold greater potency [1]. This head-to-head comparison was performed in the same assay system and reported in the same study, eliminating inter-laboratory variability.

Opioid potency comparison Guinea pig ileum bioassay Functional GPCR agonism

NNTA Exhibits ~110-Fold Spinal Selectivity and ~50-Fold Greater Systemic Potency Than Morphine In Vivo

In the mouse tail-flick assay, NNTA administered intrathecally (i.t.) produced an ED50 of 18.7 pmol/mouse, whereas intracerebroventricular (i.c.v.) administration required an ED50 of 2.06 nmol/mouse, yielding approximately 110-fold spinal selectivity [1]. By the intravenous (i.v.) route, NNTA ED50 was 8.8 nmol/mouse vs. morphine i.v. ED50 of 420 nmol/mouse, making NNTA ~50-fold more potent systemically [1]. NNTA was also orally active with an ED50 of 2.68 mg/kg [1].

Spinal antinociception Tail-flick assay Route-dependent potency

NNTA Induces No Spinal Tolerance and Minimal Physical Dependence Versus Morphine

NNTA produced no detectable tolerance after 24 hours when administered via the intrathecal route, and only marginal tolerance (3-fold shift) via the i.c.v. route [1]. In contrast, morphine is well-established to induce robust tolerance across routes of administration [1]. Furthermore, NNTA at ED50 doses produced neither significant physical dependence (naloxone-precipitated withdrawal) nor conditioned place preference, whereas morphine at comparable antinociceptive doses induces both dependence and place preference [1].

Opioid tolerance Physical dependence liability Conditioned place preference

NNTA's Heteromer Selectivity Is Exquisitely Sensitive to Minor Structural Modification

The 6α-epimer of NNTA (compound 2) showed greatly reduced μ/κ heteromer activation across all opioid receptor combinations, and the N-methyl analogue (compound 3) completely lost μ/κ heteromer activation [1]. Introduction of a 6′-fluoro substituent (compound 7) transformed the ligand from a μ/κ heteromer-selective agonist to a δ-preferring agonist, while a 6′-methoxy group (compound 5) greatly reduced activation of all homomers and heteromers [1]. These data demonstrate that NNTA's defining selectivity is uniquely encoded in the specific 6β-naphthoyl substitution geometry and cannot be replicated by even closely related analogs.

Structure-selectivity relationship Naphthalene SAR 6β-naltrexamine scaffold

NNTA's In Vivo Antinociception Is Mediated via κ-Receptor-Containing Heteromers, Not Homomeric κ Receptors

The κ-selective antagonist norBNI significantly antagonized NNTA's antinociceptive effect (ED50 ratio i.c.v. = 5.63), whereas the μ-selective antagonists β-FNA and CTOP did not antagonize NNTA [1]. Crucially, NNTA's antinociceptive activity was virtually abolished in μ-opioid receptor knockout mice, confirming that both μ and κ receptor components are required for NNTA's in vivo efficacy—consistent with a μ/κ heteromer mechanism rather than homomeric κ-receptor activation [1]. This pharmacological fingerprint is distinct from selective κ-agonists (which would be active in μ-knockout mice) and from μ-agonists like morphine (which are antagonized by β-FNA/CTOP).

Receptor mechanism of action Knockout mouse pharmacology Selective antagonism

N-Naphthoyl-beta-naltrexamine: Proven Research and Preclinical Application Scenarios Based on Quantitative Evidence


Functional Characterization and Deorphanization of GPCR Heteromers in Recombinant Systems

NNTA serves as the definitive positive control ligand for μ/κ opioid receptor heteromer activation in HEK-293 and other heterologous expression systems. With an EC50 of 0.81 fM at μ/κ heteromers and antagonistic activity at μ homomers, NNTA provides a dual-function pharmacological fingerprint that can validate heteromer expression and functional coupling [1]. Because even closely related analogs (e.g., 6α-epimer, N-methyl derivative) fail to activate μ/κ heteromers, NNTA is the only ligand capable of confirming functional μ/κ heteromer assembly in novel cellular models [2].

Spinal Analgesic Mechanism Studies Requiring Tolerance-Free Dosing

NNTA's intrathecal ED50 of 18.7 pmol/mouse with zero tolerance after 24 hours makes it uniquely suited for chronic spinal dosing paradigms where morphine and other opioids introduce tolerance confounds [1]. The ~110-fold spinal selectivity (i.t. ED50 = 18.7 pmol vs. i.c.v. ED50 = 2.06 nmol) enables researchers to restrict pharmacological effects to the spinal cord, reducing supraspinal-mediated behavioral interference [1].

Investigating Opioid Analgesia Dissociated from Dependence and Reward

NNTA is one of the few opioid ligands that produces potent antinociception (i.v. ED50 = 8.8 nmol/mouse, ~50-fold more potent than morphine) without inducing significant physical dependence or conditioned place preference at the ED50 dose range [1]. This profile makes NNTA a critical tool compound for preclinical studies aimed at identifying analgesic signaling pathways that do not engage the neural circuits underlying opioid addiction and dependence liability.

Structure-Activity Relationship (SAR) Studies on Heteromer-Selective Opioid Scaffolds

NNTA is the prototype of a series where minor structural modifications (epimerization at C-6, N-methylation, naphthalene ring substitution) produce profound selectivity changes—from μ/κ heteromer agonism (NNTA) to δ-preferring agonism (6′-fluoro analogue) to complete loss of activity (6′-methoxy analogue) [2]. This steep SAR landscape makes NNTA the essential reference standard for any medicinal chemistry program exploring heteromer-selective opioid ligands, and procurement of pure, stereochemically verified NNTA is a prerequisite for generating interpretable SAR data.

Quote Request

Request a Quote for N-Naphthoyl-beta-naltrexamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.